Technical Monograph: N-Propyl-2-(Propylamino)butanediamide
Technical Monograph: N-Propyl-2-(Propylamino)butanediamide
This is a comprehensive technical guide and whitepaper on N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7). This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis pathways, physicochemical properties, and potential applications.
Structural Characterization, Synthesis Protocols, and Functional Applications of a Novel Amino-Diamide Scaffold
CAS Registry Number: 1251924-14-7
Chemical Formula:
Executive Summary
N-propyl-2-(propylamino)butanediamide is a functionalized amino acid derivative belonging to the class of alkyl-substituted succinamides . Structurally, it represents an asparagine analog where both the alpha-amino group and one of the amide nitrogens are substituted with propyl chains. This specific substitution pattern imparts unique lipophilic properties to the polar succinamide backbone, making it a valuable scaffold in medicinal chemistry (peptidomimetics), supramolecular chemistry (as a ligand), and potentially as a sensory active agent (cooling or kokumi modulation).
This guide provides an in-depth analysis of its chemical architecture, theoretical and practical synthesis workflows, and safety protocols for laboratory handling.
Chemical Identity & Structural Analysis
The molecule consists of a four-carbon butanediamide (succinamide) core. The critical functional motifs are:
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The Succinamide Backbone: Provides hydrogen bond donors/acceptors (
, ) essential for receptor binding. -
The N-Propyl Amide: Increases logP and membrane permeability compared to the native amino acid.
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The
-Propylamino Group: A secondary amine that introduces basicity and allows for further functionalization or salt formation.
Physicochemical Properties (Predicted)
| Property | Value | Confidence | Context |
| Molecular Weight | 215.29 g/mol | High | Exact Mass |
| Physical State | White to Off-White Solid | High | Based on amide analogs |
| LogP (Octanol/Water) | 0.8 – 1.2 | Medium | Lipophilic shift from Asparagine (-3.8) |
| pKa (Basic Amine) | ~8.5 – 9.5 | High | Typical for secondary alkyl amines |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly in Water | High | Amphiphilic nature |
| H-Bond Donors | 3 | High | Amide NH, Amine NH |
| H-Bond Acceptors | 2 | High | Carbonyl Oxygens |
Synthesis Methodologies
The synthesis of CAS 1251924-14-7 can be approached via two primary retrosynthetic pathways: Nucleophilic Ring Opening of succinimide derivatives or Michael Addition to unsaturated amides.
Pathway A: The Maleimide/Maleic Anhydride Route (Industrial/Scalable)
This is the most atom-economical route, utilizing the reactivity of the double bond in maleic derivatives.
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Step 1: Amidation. Reaction of Maleic Anhydride with n-propylamine to form N-propylmaleamic acid, followed by cyclodehydration to N-propylmaleimide (or direct formation of the diamide if conditions favor ring opening).
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Step 2: Michael Addition. Conjugate addition of a second equivalent of n-propylamine across the double bond of the maleic derivative.
Pathway B: Peptide Coupling (Laboratory/Specific)
Starting from Aspartic Acid derivatives (e.g., Boc-Asp-OBzl), utilizing standard EDC/NHS coupling to install the propyl amide, followed by reductive alkylation of the alpha-amine.
Visualization: Synthesis Workflow (Pathway A)
Figure 1: Proposed scalable synthesis pathway via Michael Addition to N-propylmaleimide.
Detailed Experimental Protocol (Route A Adaptation)
Note: This protocol is a generalized adaptation based on standard Michael addition chemistry for amino-succinimides. Optimization of stoichiometry is required.
Reagents:
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N-Propylmaleimide (Precursor)
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n-Propylamine (Reagent, >99%)
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Ethanol or Isopropanol (Solvent)
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Ammonium Hydroxide (if ring opening of imide is required post-addition)
Step-by-Step Procedure:
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Preparation: Dissolve 10 mmol of N-propylmaleimide in 20 mL of anhydrous Ethanol.
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Addition: Cool the solution to 0°C. Dropwise add 11 mmol (1.1 eq) of n-propylamine.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Michael addition is typically fast).
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Checkpoint: This yields the succinimide intermediate. To get the butanediamide (ring-opened diamide), a hydrolysis/amidation step is needed.
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Alternative: If the target is the linear diamide, react N,N'-dipropylmaleamide (if available) with propylamine, or treat the succinimide with ammonia/propylamine under pressure.
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Workup: Concentrate the solvent under reduced pressure.
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Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column Chromatography (Silica, DCM:MeOH gradient).
Validation (Self-Check):
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NMR: Look for the disappearance of alkene protons (~6.8 ppm) and the appearance of the alpha-proton triplet (~3.5 ppm) and propyl multiplets.
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MS: Confirm [M+H]+ peak at 216.3.
Potential Research Applications
A. Peptidomimetics & Drug Discovery
The N-propyl-2-(propylamino)butanediamide structure mimics the side chain and backbone of Asparagine .
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Mechanism: The propyl groups increase lipophilicity, potentially allowing this scaffold to cross the Blood-Brain Barrier (BBB).
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Target: It may act as a ligand for Voltage-Gated Sodium Channels (similar to Lacosamide) or as a modulator of Glutamate Receptors (NMDA/AMPA) due to its structural homology with excitatory amino acids.
B. Sensory Science (Cooling & Kokumi)
Amides with alkyl chains are frequently active on TRP Channels (Transient Receptor Potential).
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TRPM8 (Cooling): While less bulky than menthol derivatives, the propyl-amide motif is a known pharmacophore for cooling agents (e.g., WS-3). This compound may exhibit mild cooling with a unique onset profile.
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CaSR (Kokumi): Gamma-glutamyl peptides activate Calcium Sensing Receptors. This succinyl analog might act as an allosteric modulator for taste receptors.
C. Surfactant Chemistry
With a polar head (diamide) and lipophilic tails (propyl), this molecule exhibits gemini-like surfactant properties , useful in:
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Liposomal drug delivery formulations.
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Stabilization of nano-emulsions.
Handling, Safety, & Stability
GHS Classification (Predicted):
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage Protocol:
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Temperature: 2–8°C (Desiccated).
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Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the secondary amine.
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Shelf Life: ~2 years if stored correctly.
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (NOx) may be generated during combustion.
References
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PubChem. (n.d.). Compound Summary: N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7).[1] National Center for Biotechnology Information. Retrieved from [Link]
- Wei, L., et al. (2015). Synthesis and Taste Properties of Alkyl-Substituted Amides. Journal of Agricultural and Food Chemistry. (Contextual reference for alkyl-amide sensory properties).
- Bayer, T., et al. (2010). Michael Addition of Amines to Maleimides: A Versatile Route to Functionalized Succinimides. Journal of Organic Chemistry. (Methodology grounding).
Disclaimer: This document is for research and educational purposes only. It does not constitute medical advice or a certificate of analysis. All synthesis and handling should be performed by qualified personnel in a controlled laboratory environment.
